molecular formula C16H19NO2S2 B2936154 (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-3-yl)acrylamide CAS No. 2035008-36-5

(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-3-yl)acrylamide

Cat. No. B2936154
CAS RN: 2035008-36-5
M. Wt: 321.45
InChI Key: BEZDNCWFOSMKEF-OWOJBTEDSA-N
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Description

(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-3-yl)acrylamide, also known as HTA-1, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies and has the potential to be used as a tool for understanding various biological processes.

Scientific Research Applications

Polymer Synthesis and Properties

Polyacrylamide derivatives, including those with thiophene moieties, have been extensively studied for their unique aqueous solution properties. Du et al. (2010) synthesized and characterized a series of poly(meth)acrylamide derivatives with pendent cyclic orthoester groups, highlighting their thermosensitive properties and susceptibility to hydrolysis under mildly acidic conditions. These polymers dissolve in water at low temperatures, showcasing distinct lower critical solution temperatures (LCSTs) and demonstrating their potential in applications requiring temperature sensitivity and degradability (Du et al., 2010).

Chemical Functionalization and Applications

The incorporation of thiophene units into molecules has been explored for distant functionalization in synthetic chemistry. Yang et al. (2000) utilized thiophene-incorporating compounds in electrophilic reactions promoted by samarium diiodide, achieving regioselective reactions and the synthesis of long-chain esters with applications in pharmaceuticals and materials science (Yang et al., 2000).

Interaction with Biomolecules

The interaction between acrylamide derivatives and biomolecules such as amino acids and DNA is a crucial area of research, with implications for understanding the toxicity and biological effects of these compounds. Ou et al. (2020) reviewed the pathways through which acrylamide, acrolein, and 5-hydroxymethylfurfural interact with amino acids and DNA, shedding light on the potential health risks associated with the exposure to these compounds and their adducts (Ou et al., 2020).

Surface Modification and Application

Polyacrylamide substrates, including those modified with acrylamide derivatives, are extensively used in cell mechanobiology. Poellmann and Wagoner Johnson (2013) developed a method for activating polyacrylamide substrates for protein patterning, enabling precise control over cell environment factors. This research provides a foundation for advanced studies in cell behavior and mechanobiology (Poellmann & Wagoner Johnson, 2013).

properties

IUPAC Name

(E)-N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-8-4-14(15-6-10-21-12-15)3-7-17-16(19)2-1-13-5-9-20-11-13/h1-2,5-6,9-12,14,18H,3-4,7-8H2,(H,17,19)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZDNCWFOSMKEF-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=CC(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1/C=C/C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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